molecular formula C15H14O2 B017861 3-Methoxy-4'-methylbenzophenone CAS No. 82520-37-4

3-Methoxy-4'-methylbenzophenone

Cat. No. B017861
CAS RN: 82520-37-4
M. Wt: 226.27 g/mol
InChI Key: KZQIJMIURWFUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-Methoxy-4'-methylbenzophenone, such as functionalized 2,4'-dihydroxybenzophenones, can be achieved through reactions involving 1,3-bis-silyl enol ethers with 3-methoxalylchromones. This process is facilitated by a domino Michael/retro-Michael/Mukaiyama-aldol reaction, which underscores the versatility of 3-Methoxy-4'-methylbenzophenone derivatives as precursors for novel UV filters (Iaroshenko et al., 2011).

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds related to 3-Methoxy-4'-methylbenzophenone have been extensively studied. For instance, 2-Hydroxy-4-Methoxybenzophenone (HMB) has been analyzed using vibrational spectroscopy and normal coordinate analysis (NCA) to reassign its vibrational frequencies. This detailed molecular structure analysis aids in understanding the electronic properties and conformational dynamics of such compounds (Joseph et al., 2014).

Chemical Reactions and Properties

3-Methoxy-4'-methylbenzophenone and its derivatives undergo various chemical reactions, including bromination, nitration, and Friedel-Crafts acetylation. These reactions demonstrate the compound's reactivity and its potential for further chemical modifications, which can be utilized in the synthesis of complex organic molecules (Clarke et al., 1973).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, which include derivatives of 3-Methoxy-4'-methylbenzophenone, have been studied to understand their behavior in different environments. These studies encompass thermodynamic properties, vapor pressure, and enthalpies of vaporization, sublimation, and fusion, providing insight into the compound's stability and phase behavior (Varfolomeev et al., 2010).

Scientific Research Applications

Field

This application falls under the field of Chemistry , specifically Photochemistry .

Application

Benzophenone derivatives are often used in photoreduction studies. These compounds can undergo photoreduction, a process where they are exposed to light and undergo a reduction reaction .

Method

In one study, solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .

Results

The study yielded a photoreduction quantum efficiency of 7.75% .

Food Safety Analysis

Field

This application is in the field of Food Science and Analytical Chemistry .

Application

Benzophenone derivatives, including 4-methylbenzophenone, are analyzed in food packaging materials to ensure food safety .

Method

A method was developed using Solid–Liquid Extraction (SLE) and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) for a simultaneous analysis of the presence of benzophenone and nine benzophenone derivatives in packaged cereal-based food samples .

Results

The method had satisfactory linearity (R² ≥ 0.995), low limits of detection, and favorable precision . Benzophenone and 4-methylbenzophenone were detected in 100% of the pastry samples .

Synthesis of Other Compounds

Field

This application falls under the field of Organic Chemistry .

Application

Benzophenone derivatives can be used as intermediates in the synthesis of other organic compounds .

Method

For example, 4-methyl-3’-methoxybenzophenone can be synthesized using a Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .

Results

The yield of this reaction is quantitative, meaning that nearly all of the starting material is converted into the product .

UV Filters

Field

This application is in the field of Material Science and Pharmaceutical Science .

Application

Benzophenones, including potentially 3-Methoxy-4’-methylbenzophenone, have UVB and some UVA absorbing properties and act like optical filters to block out harmful UV rays .

Method & Results

These compounds can be incorporated into materials such as plastics or applied topically in sunscreens to protect against UV radiation .

Synthesis of Other Compounds

Field

This application falls under the field of Organic Chemistry .

Application

Benzophenone derivatives can be used as intermediates in the synthesis of other organic compounds .

Method

For example, 4-Methoxy-4’-Methyl-benzophenone was synthesized using a Friedel–Crafts Acylation from m-anisoylchloride, aluminum chloride, and toluene .

Results

The yield of this reaction is quantitative, meaning that nearly all of the starting material is converted into the product .

Phosphorescence Studies

Field

This application is in the field of Physical Chemistry .

Application

Benzophenones are well known for their phosphorescence, which has been studied at length at reduced temperature .

Safety And Hazards

The safety data sheet for a related compound, 4-Methylbenzophenone, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

(3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQIJMIURWFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231825
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4'-methylbenzophenone

CAS RN

82520-37-4
Record name Benzophenone, 3-methoxy-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (1.1 equivalents) in CH2Cl2 (40 ml) a solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH2Cl2 (10 ml) is dropwise added. The resulting mixture is stirred at room temperature for 4 hours, then poured into 200 ml of a mixture ice-37% by weight HCl (1/1 v/v). The organic phase and the aqueous phase are separated. The organic phase is dehydrated with sodium sulphate. Filtration is then effected and the organic solvent evaporated. 4-methyl-3′-methoxybenzophenone is obtained. Yield: quantitative. IR (nujol) (λ=cm−1) 1690 (C═O); 1H-NMR (CDCl3) δ 2.44 (s, 3H); 3.86 (s, 3H); 7.08-7.18 (m, 1H); 7.20-7.40 (m, 5H); 7.73 (d, 2H, J=8.4 Hz). Anal. calc. for C15H14O2: C, 79.62; H, 6.24. Found: C, 79.53; H, 6.22.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
… 3-Methoxy-4‘-methylbenzophenone (3). A solution of AlCl 3 (86.02 g, 64.52 mmol) in 600 mL of nitromethane was cooled to 20 C, and m-anisoyl chloride (Aldrich, 100 g, 586.5 mmol) …
Number of citations: 91 pubs.acs.org
P Stagnaro, F Tavella, G Costa… - … Chemistry and Physics, 1997 - Wiley Online Library
Two isomeric benzophenone derivatives, 3‐hydroxy‐4′‐carboxy‐ and 4‐hydroxy‐3′‐carboxybenzophenone, were synthesized and used to prepare new homo‐ and copoly(keto …
Number of citations: 3 onlinelibrary.wiley.com
JW FERGUSON - 1935 - University of MICHIGAN
Number of citations: 0
A FITRIA - 2019 - etd.repository.ugm.ac.id
… (6); 2,3,4',4-tetrahydroxy-3'-methoxybenzophenone (7); 2,4,4'-trihydroxy-3'-methoxy-3-methylbenzophenone (8a); 3,4',5- trihydroxy-3'-methoxy-4-methylbenzophenone (8b) and 3-hexyl-…
Number of citations: 0 etd.repository.ugm.ac.id

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